2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole
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Overview
Description
2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole is a heterocyclic compound that features a fused ring system combining thiazole and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazoloisoindole structure through a series of intermediate steps.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of common reagents and solvents, such as ethanol and triethylamine, facilitates the potential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to introduce sulfone groups, enhancing the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonylated derivatives and substituted thiazoloisoindole compounds, which can be further functionalized for various applications .
Scientific Research Applications
2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Its rigid and planar structure is beneficial for the development of optoelectronic materials, such as organic field-effect transistors and dye-sensitized solar cells.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes or bind to receptors, disrupting biological pathways critical for disease progression . The exact pathways and targets depend on the specific functional groups present on the thiazoloisoindole scaffold.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]indole: This compound shares a similar thiazole ring structure but differs in the fusion with an indole ring.
Thiazolothiazoles: These compounds feature a fused thiazole-thiazole ring system and are known for their applications in organic electronics.
Uniqueness
2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole is unique due to its combination of thiazole and isoindole rings, providing a distinct structural framework that offers diverse reactivity and potential for functionalization. This uniqueness makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-thia-5,10-diazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,5,7,9,11-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-7-9-4-12-3-8(9)6(1)10-11(7)14-5-13-10/h3-4H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVHSWIBXATRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C=NC=C3C1=C4C2=NCS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663264 |
Source
|
Record name | 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192445-56-0 |
Source
|
Record name | 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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